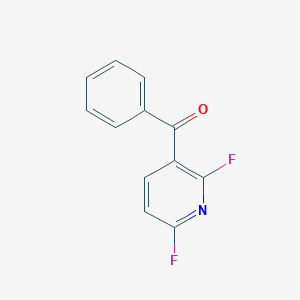

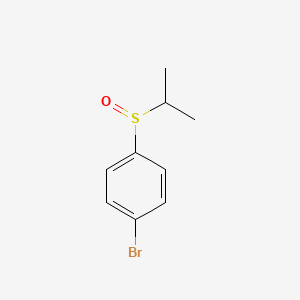

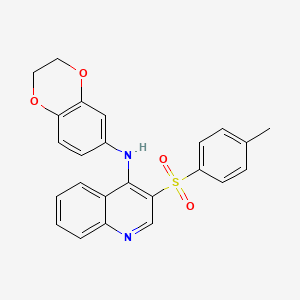

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s reactivity with other substances .Applications De Recherche Scientifique

Synthesis and Biological Screening

Research has been conducted on the synthesis of N-dimethylphenyl substituted derivatives of benzenesulfonamide, where derivatives were synthesized and evaluated for their biological potential. These compounds were screened for antimicrobial properties against Gram-negative and Gram-positive bacteria and assessed for enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Electrochemical Reduction Studies

Another study explored the electrochemical reduction of a pesticide structurally related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide, providing insights into the reductive dehalogenation mechanisms and the potential environmental fate of such compounds (C. M. McGuire & D. Peters, 2016).

Transport Through Soil

Research on compounds like chlorsulfuron, which share a sulfonamide group with the target compound, has investigated their transport characteristics through soil, offering insights into the environmental mobility and persistence of such chemicals (R. Veeh et al., 1994).

Inhibitor Synthesis

A study detailed the synthesis of KN-93, a compound with a benzenesulfonamide moiety, used as an inhibitor of Ca2+/Calmodulin-dependent protein kinase II, demonstrating the utility of sulfonamide derivatives in developing selective biological inhibitors (Claudio Bruno et al., 2010).

Therapeutic Agent Synthesis

The catalytic enantioselective synthesis of a cocaine abuse therapeutic agent shows the application of sulfonamide derivatives in the synthesis of compounds with potential therapeutic uses, highlighting the versatility of sulfonamide compounds in drug development (V. J. Forrat et al., 2007).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects.

Biochemical Pathways

For instance, indole derivatives have been reported to influence numerous biological activities, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

It has a bioavailability of 93% when administered intramuscularly and 100% when administered intravenously . It is metabolized primarily by CYP3A4 and CYP2B6 enzymes in the liver and intestines . The elimination half-life of ketamine is approximately 2.5-3 hours .

Result of Action

Related compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S/c1-12-8-9-17(13(2)10-12)23(20,21)19-11-16(22-3)14-6-4-5-7-15(14)18/h4-10,16,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBFDEHKPUNDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)

![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)

![N'-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}ethanediamide](/img/structure/B2468299.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)